4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid
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Overview
Description
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid is a complex organic compound known for its unique structural properties. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines. The compound’s benzoxazine ring structure adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the benzoxazine ring through cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the cyclization reactions needed to form the benzoxazine ring. The use of high-throughput techniques and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s ability to protect amine groups makes it valuable in peptide synthesis and protein engineering.
Medicine: It is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects amine groups during synthesis, preventing unwanted side reactions. The benzoxazine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules. These interactions are crucial in peptide synthesis and other applications where precise control over chemical reactions is required .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
What sets 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid apart is its specific combination of the Fmoc group and the benzoxazine ring. This unique structure allows for a wide range of chemical modifications and applications, making it a versatile tool in both research and industrial settings .
Properties
Molecular Formula |
C24H19NO5 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydro-1,4-benzoxazine-8-carboxylic acid |
InChI |
InChI=1S/C24H19NO5/c26-23(27)19-10-5-11-21-22(19)29-13-12-25(21)24(28)30-14-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-11,20H,12-14H2,(H,26,27) |
InChI Key |
TYRLRAWDPLKCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2N1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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